2,3-Difluoro-4-(trifluoromethoxy)aniline
Overview
Description
2,3-Difluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F5NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups
Scientific Research Applications
2,3-Difluoro-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Safety and Hazards
The safety data sheet for 2,3-Difluoro-4-(trifluoromethoxy)aniline indicates that it is a hazardous substance . It has a danger signal word, and precautionary statements include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting . If swallowed, immediate medical assistance should be sought .
Mechanism of Action
Target of Action
It’s known that aromatic amines, in general, can have a systemic effect on the respiratory system .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide, catalyzed by a palladium(0) complex .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
The presence of fluorine in the compound can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .
Action Environment
The action of 2,3-Difluoro-4-(trifluoromethoxy)aniline can be influenced by environmental factors. For instance, the compound is heavier than air and may accumulate in confined spaces, particularly at or below ground level . Additionally, the compound should be stored at ambient temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(trifluoromethoxy)aniline typically involves the introduction of fluorine and trifluoromethoxy groups onto an aniline precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline derivative undergoes substitution with fluorine and trifluoromethoxy reagents under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aniline compounds .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-(trifluoromethoxy)aniline: This compound has bromine atoms instead of fluorine atoms, which can affect its reactivity and applications.
2-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and uses.
3-(Trifluoromethyl)aniline: Similar to 2-(Trifluoromethyl)aniline but with the trifluoromethyl group in a different position on the benzene ring.
Uniqueness
2,3-Difluoro-4-(trifluoromethoxy)aniline is unique due to the specific arrangement of fluorine and trifluoromethoxy groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBZPAVVVANJBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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